DNA Photooxidation Site Selectivity: 6,7‑Diphenylpteridine Conjugates vs. Ruthenium Polypyridyl Sensitizers
6,7‑Diphenylpterin‑oligonucleotide conjugates exhibit a markedly different guanine‑cleavage profile compared to ruthenium polypyridyl sensitizers. The N3‑linked conjugate (compound 2) predominantly oxidises G18, while the free pterin sensitizer (compound 36) cleaves preferentially at G14. In contrast, previous work with ruthenium polypyridyl sensitizers yielded specific cleavage at G21 [REFS‑1]. This shift in cleavage locus implicates a Type 1 photochemical electron‑transfer mechanism distinct from the Type 2 pathway of ruthenium complexes.
| Evidence Dimension | DNA photooxidative damage site selectivity |
|---|---|
| Target Compound Data | N3‑linked 6,7‑diphenylpterin conjugate: predominant cleavage at G18; free 6,7‑diphenylpterin: cleavage at all guanines with preference for G14 |
| Comparator Or Baseline | Ruthenium polypyridyl sensitizers: specific cleavage at G21 |
| Quantified Difference | Cleavage loci are shifted from G21 (Ru) to G18 (N3‑pterin) or G14 (free pterin); the difference is qualitative but reproducible across multiple experiments |
| Conditions | Single‑stranded 34‑mer DNA target representing bcr‑abl chimeric gene; near‑UV excitation; alkali‑labile site detection by polyacrylamide gel electrophoresis |
Why This Matters
Enables tunable, site‑selective DNA damage—a critical parameter for antisense and gene‑silencing phototherapeutic design.
- [1] Crean, C. W.; Camier, R.; Lawler, M.; Stevenson, C.; Davies, R. J. H.; Boyle, P. H.; Kelly, J. M. Synthesis of N3‑ and 2‑NH₂‑substituted 6,7‑diphenylpterins and their use as intermediates for the preparation of oligonucleotide conjugates designed to target photooxidative damage on single‑stranded DNA representing the bcr‑abl chimeric gene. Org. Biomol. Chem. 2004, 2, 3588–3601. View Source
